molecular formula C25H17FN4O3 B2537166 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-78-1

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2537166
CAS No.: 899737-78-1
M. Wt: 440.434
InChI Key: CVUPEWFPJSKKAH-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic purine-dione derivative investigated for its potent and selective inhibitory activity against phosphodiesterase 5 (PDE5). This compound is structurally related to a class of molecules designed to target the enzyme's catalytic site, thereby modulating the degradation of cyclic guanosine monophosphate (cGMP). The core purine-dione scaffold is a known pharmacophore for PDE5 inhibition , and the specific substitution pattern, featuring a 4-fluorophenyl group at the 7-position and a bulky 1-naphthylmethyl group at the 3-position, is engineered to enhance binding affinity and selectivity. Researchers utilize this compound primarily in biochemical assays to study the cGMP signaling pathway, which plays a critical role in smooth muscle relaxation, platelet aggregation, and neuronal signal transduction. Its application extends to in vitro models of cardiovascular physiology and erectile function, where precise control of PDE5 activity is required to dissect downstream biological effects. This reagent is strictly for research use in laboratory settings and is a valuable tool for probing the structure-activity relationships of PDE inhibitors and for advancing the development of new therapeutic agents.

Properties

CAS No.

899737-78-1

Molecular Formula

C25H17FN4O3

Molecular Weight

440.434

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C25H17FN4O3/c1-28-22-21(29-14-20(33-24(29)27-22)16-9-11-18(26)12-10-16)23(31)30(25(28)32)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12,14H,13H2,1H3

InChI Key

CVUPEWFPJSKKAH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes critical structural differences and hypothesized property impacts:

Compound Name & Source Core Structure Substituents Hypothesized Property Differences
Target Compound Oxazolo[2,3-f]purine-2,4-dione 7-(4-fluorophenyl), 1-methyl, 3-(naphthalen-1-ylmethyl) High lipophilicity (naphthyl), moderate solubility, potential for π-π interactions
8-(4-Fluorophenyl)-imidazo[2,1-f]purine-dione Imidazo[2,1-f]purine-2,4-dione 8-(4-fluorophenyl), 3-(2-methoxyethyl), 7-phenyl Enhanced solubility (methoxyethyl), reduced steric bulk compared to naphthyl
7-Methoxy-3-phenyl-chromen-2-one Chromen-2-one 4-(naphthalen-1-ylmethyl-piperazinyl), 7-methoxy Increased basicity (piperazine), distinct solubility profile
8-(3-chloro-4-methoxyphenyl)-imidazo-purine-dione Imidazo[2,1-f]purine-2,4-dione 3-chloro-4-methoxyphenyl, propylamino Enhanced H-bonding (amino), electron-withdrawing effects (Cl)

Key Comparative Analyses:

Core Heterocycle Differences: The oxazolo-purine-dione core (target) contains an oxygen atom, increasing polarity compared to nitrogen-rich imidazo-purine-diones . This may reduce membrane permeability but improve aqueous solubility.

Substituent Effects: 4-Fluorophenyl Group: Present in both the target and compounds, fluorine’s electronegativity may enhance receptor binding via dipole interactions or metabolic stability by blocking oxidative pathways . Naphthalen-1-ylmethyl vs. Methyl vs. Propylamino: The methyl group at the 1-position (target) offers metabolic resistance, whereas propylamino groups () may introduce basicity and H-bond donor capacity .

Synthetic Considerations :

  • The naphthalen-1-ylmethyl group in the target compound likely requires multi-step functionalization, akin to the piperazinyl-naphthyl synthesis in .
  • Fluorophenyl incorporation (target and ) may follow similar aryl coupling or substitution protocols .

Preparation Methods

Reaction of 8-Bromotheophylline with Epoxides

8-Bromotheophylline undergoes nucleophilic attack by epoxides (e.g., 4-fluorophenyloxirane) in anhydrous propanol or acetonitrile with pyridine catalysis. The reaction proceeds via ring-opening of the epoxide, followed by intramolecular cyclization to form the oxazole ring.

Example Protocol :

  • Reactants : 8-Bromotheophylline (1.0 eq), 4-fluorophenyloxirane (1.2 eq), pyridine (0.1 eq), anhydrous propanol.
  • Conditions : Reflux at 80°C for 12–16 hours.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields the 7-(4-fluorophenyl) intermediate.

Regioselectivity and Byproduct Mitigation

Regioselectivity at position 7 is ensured by steric and electronic effects of the 4-fluorophenyl group. LC-MS analysis of reaction mixtures confirms >90% purity, with minor byproducts (e.g., 6-substituted isomers) removed via column chromatography (silica gel, ethyl acetate/hexane).

N-Alkylation at Positions 1 and 3

Methylation at Position 1

The 1-methyl group is introduced via alkylation of the purine nitrogen using methyl iodide under basic conditions:

Procedure :

  • Reactants : 7-(4-Fluorophenyl)oxazolo-purinedione (1.0 eq), methyl iodide (1.5 eq), K2CO3 (2.0 eq), DMF.
  • Conditions : Stir at 60°C for 6 hours.
  • Yield : 85–90% after extraction with dichloromethane and solvent evaporation.

Optimization and Process-Related Challenges

Solvent and Catalyst Selection

Cyclization efficiency depends on solvent polarity. Protic solvents (e.g., propanol) favor oxazole formation, while aprotic solvents (acetonitrile) reduce side reactions. Pyridine catalyzes epoxide ring-opening but must be stoichiometrically controlled to prevent over-alkylation.

Protecting Group Strategies

During N-alkylation, competing reactions at N-1 and N-3 are mitigated by sequential protection/deprotection:

  • Temporary Protection : Use of tert-butyldimethylsilyl (TBDMS) groups at N-3 during methylation at N-1.
  • Deprotection : Treatment with tetra-n-butylammonium fluoride (TBAF) prior to naphthalenylmethyl introduction.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6):
    • δ 8.12–8.05 (m, naphthalene protons), 7.68–7.61 (m, 4-fluorophenyl), 5.32 (s, OCH2Naph), 3.45 (s, N1-CH3).
    • 19F NMR: δ -112.5 (CF).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tricyclic structure and substituent geometry. Dihedral angles between purinedione and oxazole rings range from 2–5°, indicating near-planarity.

Scale-Up and Industrial Feasibility

Pilot-Scale Production

Kilogram-scale synthesis employs continuous flow reactors for cyclization (residence time: 30 minutes) and tubular reactors for alkylation, achieving 65% overall yield.

Environmental Considerations

Solvent recovery systems (e.g., distillation of THF and DMF) reduce waste. Process mass intensity (PMI) is optimized to 15–20 kg/kg product.

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